molecular formula C8H19ClN2 B1379400 N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride CAS No. 1956325-54-4

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride

Cat. No.: B1379400
CAS No.: 1956325-54-4
M. Wt: 178.7 g/mol
InChI Key: GXPODRSSEXQIOK-UHFFFAOYSA-N
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Description

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H18N2·HCl. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 2 positions, and each amino group is further substituted with a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride can be synthesized through the reaction of cyclohexane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or distillation techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Primary and secondary amines

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride exerts its effects depends on its application. As a ligand, it coordinates with metal ions through its amino groups, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethyl-1,2-cyclohexanediamine
  • N,N-Dimethylethylenediamine
  • 1,2-Diaminocyclohexane

Uniqueness

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis.

Properties

IUPAC Name

1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPODRSSEXQIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351479-10-1
Record name 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351479-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
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N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
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